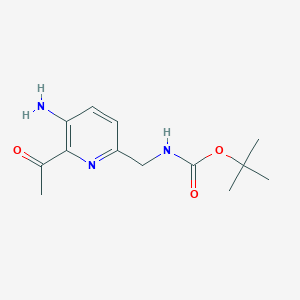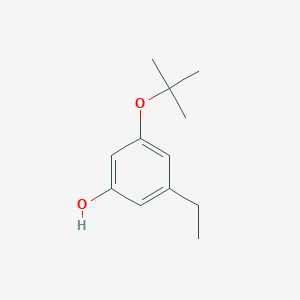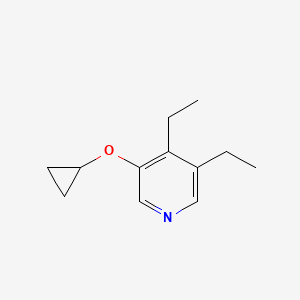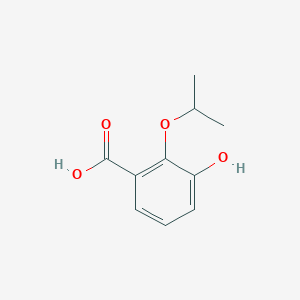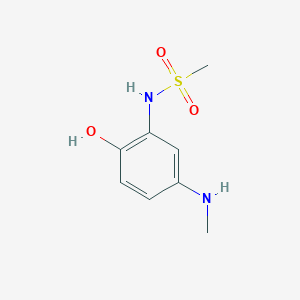
N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide is an organic compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-5-nitrophenylmethanesulfonamide with methylamine under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, usually around 140°C, for several hours . The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize production costs, often involving the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the nitro group results in the formation of an amino group .
Scientific Research Applications
N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of conditions related to the adrenergic system.
Industry: The compound is used in the development of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide involves its interaction with alpha 1-adrenoceptors. Upon binding to these receptors, the compound triggers a cascade of intracellular events leading to the release of calcium ions from intracellular stores. This release of calcium ions plays a crucial role in various physiological processes, including muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxy-5-(2-(methylamino)ethyl)phenyl)methanesulfonamide: This compound has a similar structure but with an additional ethyl group, which may affect its biological activity and chemical properties.
N-[2-hydroxy-5-(2-methylaminoethyl)phenyl]methanesulfonamide: Another similar compound with slight variations in its molecular structure, leading to differences in its mechanism of action and applications.
Uniqueness
N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide is unique due to its specific interaction with alpha 1-adrenoceptors and its ability to release intracellular calcium. This property makes it a valuable compound for research in the fields of pharmacology and biochemistry .
Properties
Molecular Formula |
C8H12N2O3S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
N-[2-hydroxy-5-(methylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-9-6-3-4-8(11)7(5-6)10-14(2,12)13/h3-5,9-11H,1-2H3 |
InChI Key |
VUZCSZGUHZUEHR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)O)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


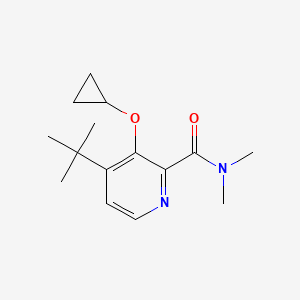
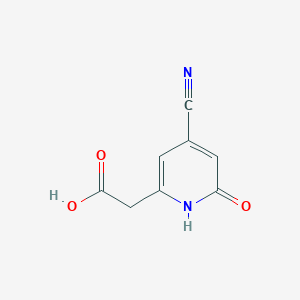
![[2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837405.png)
